molecular formula C5H10N2S B2761814 Cyclobutylthiourea CAS No. 572889-33-9

Cyclobutylthiourea

Cat. No.: B2761814
CAS No.: 572889-33-9
M. Wt: 130.21
InChI Key: KTNJMTPGENILGB-UHFFFAOYSA-N
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Description

Cyclobutylthiourea is an organosulfur compound with the molecular formula C5H10N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutylthiourea can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of cyclobutylamine with thiocyanate under controlled conditions. The reaction typically proceeds as follows:

    Cyclobutylamine: reacts with in the presence of a suitable solvent, such as ethanol or methanol.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
  • The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclobutylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can participate in substitution reactions where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclobutylamine.

    Substitution: Depending on the nucleophile, various substituted thiourea derivatives can be formed.

Scientific Research Applications

Cyclobutylthiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutylthiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, with a simpler structure.

    N-phenylthiourea: A derivative with a phenyl group instead of a cyclobutyl group.

    N-methylthiourea: A derivative with a methyl group.

Uniqueness

Cyclobutylthiourea is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

cyclobutylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNJMTPGENILGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572889-33-9
Record name cyclobutylthiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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